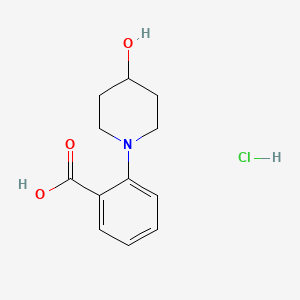

2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride is a chemical compound with the CAS Number: 2377034-22-3 . It has a molecular weight of 257.72 and its IUPAC name is 2-(4-hydroxypiperidin-1-yl)benzoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO3.ClH/c14-9-5-7-13(8-6-9)11-4-2-1-3-10(11)12(15)16;/h1-4,9,14H,5-8H2,(H,15,16);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

Research has developed environmentally benign catalyzed oxidation systems using compounds related to 2-(4-Hydroxypiperidin-1-yl)benzoic acid for the efficient oxidation of alcohols to carbonyl compounds, showcasing their utility in green chemistry applications (Xiao‐Qiang Li & Chi Zhang, 2009). Another study focused on the development of novel fluorescence probes, indicating the relevance of structurally similar compounds in detecting highly reactive oxygen species, essential for understanding oxidative stress in biological systems (Ken-ichi Setsukinai et al., 2003).

Coordination Polymers and Metal Complexes

The synthesis of metal complexes and coordination polymers incorporating benzoic acid derivatives, like 2-(4-Hydroxypiperidin-1-yl)benzoic acid, has been explored for their structural and gas-sensing properties. For instance, discrete molecular complexes and coordination polymers from cobalt, copper, and zinc showed potential in gas sensing and fluorescence emission, highlighting their applicability in material science and sensor technology (M. Rad et al., 2016).

Drug Synthesis Intermediates

The compound's relevance extends to the synthesis of pharmaceutical intermediates, as evidenced by a study on the practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor toward imatinib, a notable chemotherapeutic agent. This showcases the compound's role in facilitating the development of cancer treatments (E. Koroleva et al., 2012).

Material Science Applications

In material science, derivatives of benzoic acid, such as 2-(4-Hydroxypiperidin-1-yl)benzoic acid, have been utilized for the fixation of multilayered structures in liquid-crystalline complexes, indicating their significance in the development of new materials with tailored properties (K. Kishikawa et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzoic acid derivatives, are often involved in a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities .

Mode of Action

Without specific information on “2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride”, it’s difficult to describe its exact mode of action. Many benzoic acid derivatives exert their effects by interacting with various enzymes or receptors in the body .

Biochemical Pathways

Benzoic acid derivatives can participate in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Many benzoic acid derivatives are well absorbed and widely distributed in the body .

Result of Action

Without specific studies, it’s difficult to describe the molecular and cellular effects of “this compound”. Benzoic acid derivatives can have a wide range of effects depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .

Propriétés

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-9-5-7-13(8-6-9)11-4-2-1-3-10(11)12(15)16;/h1-4,9,14H,5-8H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUCOKWXKODJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-6-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2709225.png)

![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)

![3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2709229.png)

![N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2709232.png)

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)

![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709236.png)

![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)

![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)